1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-furyl)pyrrolidine
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-furyl)pyrrolidine is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.09839388 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(2-furyl)pyrrolidine serves as a pivotal intermediate in the synthesis of heterocyclic compounds. The structural motifs present in this compound, such as the furan ring and pyrrolidine moiety, are prevalent in natural products and pharmaceuticals, indicating its significance in synthetic organic chemistry. Research has demonstrated its utility in the synthesis of tetrahydropyridine derivatives through reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. These transformations highlight the compound's role in accessing sulfonated heterocyclic structures, which are valuable in medicinal chemistry and materials science (An & Wu, 2017).
Material Science Applications
Compounds similar to this compound have found applications in the development of high-performance materials. For instance, fluorinated polyamides containing pyridine and sulfone moieties, synthesized using related structural analogs, demonstrate excellent solubility, thermal stability, and optical transparency. These materials are promising for applications in advanced optoelectronics and photonics due to their low dielectric constants and high thermal resistance (Liu et al., 2013).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-(furan-2-yl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-12-7-8-15(21-2)16(11-12)23(18,19)17-9-3-5-13(17)14-6-4-10-22-14/h4,6-8,10-11,13H,3,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZVNHVBXRCCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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